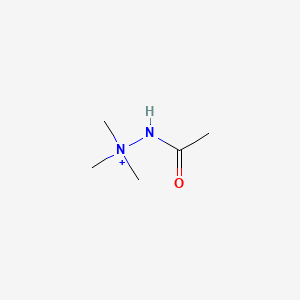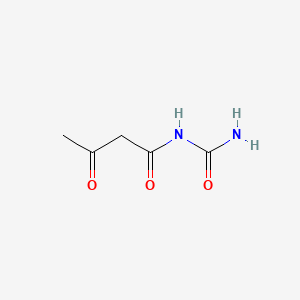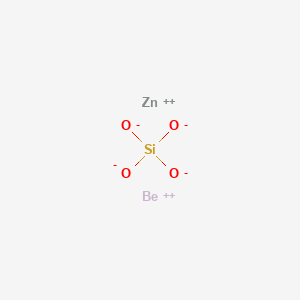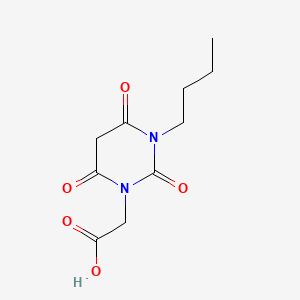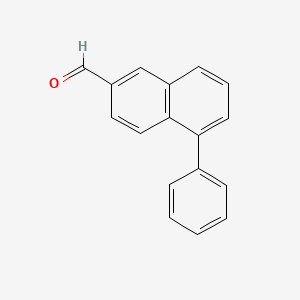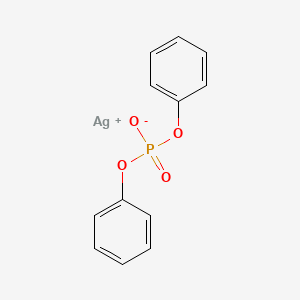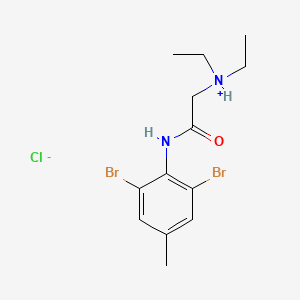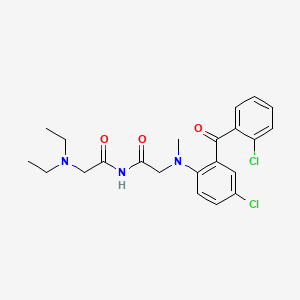
Fluorene-9-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the fluorene molecule. Fluorene itself is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentane ring. The radiolabeling with carbon-14 makes this compound particularly useful in various scientific studies, including tracing and analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Fluorene-9-14C typically involves the incorporation of carbon-14 into the fluorene structure. One common method is the synthesis of 9-fluorenylmethanol, which involves the reaction of fluorene with ethyl formate under catalytic conditions to form 9-fluorenylformaldehyde, followed by reduction to 9-fluorenylmethanol
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. the general approach involves the use of carbon-14 labeled precursors in the synthesis process. The production must adhere to strict safety and regulatory guidelines due to the radioactive nature of carbon-14.
Análisis De Reacciones Químicas
Types of Reactions
Fluorene-9-14C undergoes various chemical reactions, including:
Reduction: Fluorenone can be reduced back to fluorene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Bases: Potassium tert-butoxide for alkylation reactions.
Major Products
Oxidation: Fluorenone.
Reduction: Fluorene.
Substitution: 9-monoalkylfluorene derivatives.
Aplicaciones Científicas De Investigación
Fluorene-9-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of fluorene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing fluorene moieties.
Industry: Applied in environmental studies to track the fate and transport of fluorene in ecosystems
Mecanismo De Acción
The mechanism of action of Fluorene-9-14C depends on its application. In metabolic studies, the radiolabeled carbon-14 allows researchers to trace the compound’s movement and transformation within biological systems. The molecular targets and pathways involved vary based on the specific biological or chemical context in which this compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Fluorenone: An oxidized form of fluorene, used in various chemical syntheses and as a precursor to other compounds.
9-Fluorenylmethanol: A derivative of fluorene used in organic synthesis.
1,8-Diazafluoren-9-one: A nitrogen-containing analog of fluorene, used in fingerprint detection and other applications.
Uniqueness
Fluorene-9-14C is unique due to its radiolabeling with carbon-14, which makes it particularly valuable for tracing and analytical studies. This radiolabeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.
Propiedades
Fórmula molecular |
C13H10 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
9H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i9+2 |
Clave InChI |
NIHNNTQXNPWCJQ-FOQJRBATSA-N |
SMILES isomérico |
[14CH2]1C2=CC=CC=C2C3=CC=CC=C31 |
SMILES canónico |
C1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


